1-Bromo-3-ethyladamantane
Overview
Description
1-Bromo-3-ethyladamantane is an organic compound with the molecular formula C₁₂H₁₉Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of a bromine atom and an ethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It is known to be used in proteomics research applications .
Mode of Action
It is synthesized from ethyl adamantane with a ten times excess of bromine
Result of Action
As it is used in proteomics research applications
Action Environment
It is known that the compound should be stored sealed in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyladamantane can be synthesized through the bromination of 3-ethyladamantane. The process involves mixing 3-ethyladamantane with a tenfold excess of bromine and heating the mixture under reflux for several hours. The reaction is then quenched by pouring the mixture onto ice water, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-ethyladamantane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of 3-ethyladamantan-1-ol or 3-ethyladamantanone.
Reduction: Formation of 3-ethyladamantane.
Scientific Research Applications
1-Bromo-3-ethyladamantane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including thermally stable lubricants and polymeric materials
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethyladamantane
- 1-Bromo-3-methyladamantane
- 1-Bromo-3-ethyl-5-methyladamantane
Comparison: 1-Bromo-3-ethyladamantane is unique due to the presence of both a bromine atom and an ethyl group on the adamantane framework. This combination imparts distinct reactivity and steric properties compared to other similar compounds. For instance, 1-Bromo-3,5-dimethyladamantane has two methyl groups, which can influence its reactivity differently. The presence of the ethyl group in this compound provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-ethyladamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCNKWMKRZRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370802 | |
Record name | 1-bromo-3-ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-61-5 | |
Record name | 1-bromo-3-ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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